molecular formula C17H18ClN3O4S2 B2923142 N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide CAS No. 1091471-79-2

N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide

Cat. No.: B2923142
CAS No.: 1091471-79-2
M. Wt: 427.92
InChI Key: NBGALYZHWKCMJW-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide typically involves multiple steps, starting with the preparation of 5-chlorothiophene-2-sulfonamide. This intermediate can be synthesized through the reaction of 2-chlorothiophene with chlorosulfonic acid, followed by treatment with ammonia .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S2/c18-14-7-8-15(26-14)27(24,25)20-10-9-19-16(22)11-3-5-13(6-4-11)21-17(23)12-1-2-12/h3-8,12,20H,1-2,9-10H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGALYZHWKCMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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